molecular formula C13H15Br2NO B598738 4-Bromo-6-methoxy-2-propylquinoline hydrobromide CAS No. 1204811-54-0

4-Bromo-6-methoxy-2-propylquinoline hydrobromide

Cat. No.: B598738
CAS No.: 1204811-54-0
M. Wt: 361.077
InChI Key: IWXDWCVFWMPTKU-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-2-propylquinoline hydrobromide is a chemical compound with the empirical formula C13H14BrNO · HBr and a molecular weight of 36107 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

4-Bromo-6-methoxy-2-propylquinoline hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . The hazard statements include H302 - H413, and the precautionary statements include P301 + P312 + P330 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide typically involves the bromination of 6-methoxy-2-propylquinoline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-2-propylquinoline hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.

    Reduction Reactions: Products include dihydroquinoline and tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methoxy-2-phenylquinoline
  • 6-Bromo-4-chloro-2-propylquinoline
  • 4-Bromo-6-methoxy-2-methylquinoline
  • 4-Bromo-6-ethoxy-2-methylquinoline

Uniqueness

4-Bromo-6-methoxy-2-propylquinoline hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-6-methoxy-2-propylquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.BrH/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9;/h5-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXDWCVFWMPTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)OC)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670855
Record name 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-54-0
Record name 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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